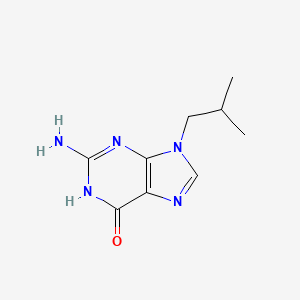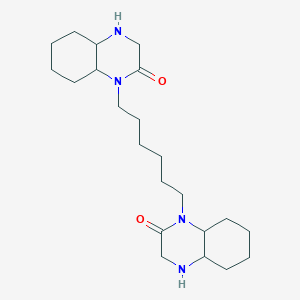
Tetraphylline Pseudoindoxyle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphylline Pseudoindoxyle is a member of the pseudoindoxyl class of natural products, which are a unique subset of the oxygenated indole class of alkaloids. These compounds are known for their complex bridged/polycyclic scaffolds and interesting biological profiles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphylline Pseudoindoxyle typically involves multiple steps, starting from simpler indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate . These reactions often require specific catalysts and controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and modular total synthesis approaches. These methods often use chiral pool-based strategies to ensure the production of enantiomerically pure compounds . The use of biocatalytic processes and microbial cell factories has also been explored for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: Tetraphylline Pseudoindoxyle undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .
Scientific Research Applications
Tetraphylline Pseudoindoxyle has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to cellular signaling and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Tetraphylline Pseudoindoxyle can be compared with other similar compounds, such as mitragynine pseudoindoxyl and other indole derivatives . These compounds share structural similarities but differ in their biological activities and applications. For example, mitragynine pseudoindoxyl is known for its analgesic properties and interaction with opioid receptors, while this compound has broader applications in chemistry and biology .
Comparison with Similar Compounds
- Mitragynine pseudoindoxyl
- Indole-3-acetic acid
- 3-bromoindole
- 5-fluoroindole
Tetraphylline Pseudoindoxyle stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific fields.
Properties
CAS No. |
92471-49-3 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 6'-methoxy-1-methyl-3'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,2'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-12-16-10-24-7-6-22(19(24)9-15(16)17(11-29-12)21(26)28-3)20(25)14-5-4-13(27-2)8-18(14)23-22/h4-5,8,11-12,15-16,19,23H,6-7,9-10H2,1-3H3 |
InChI Key |
XBQWJIHJQVIDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C(=O)C5=C(N4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


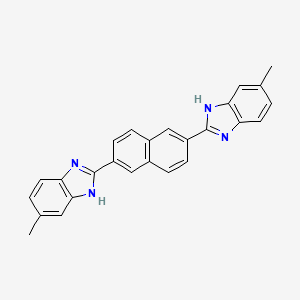
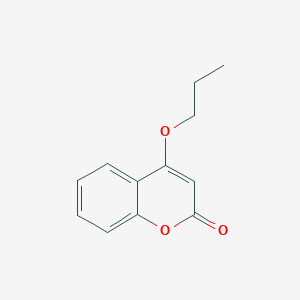
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
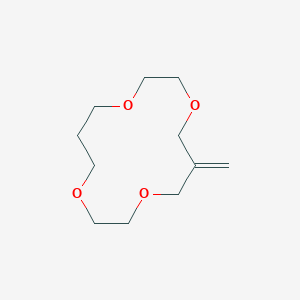
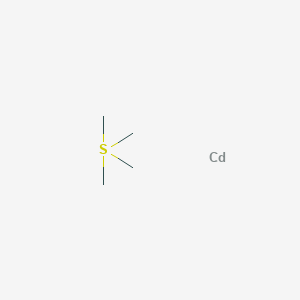

![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
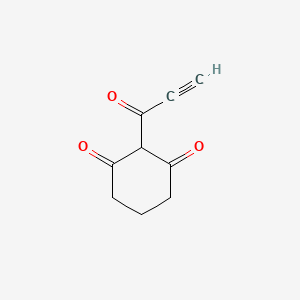

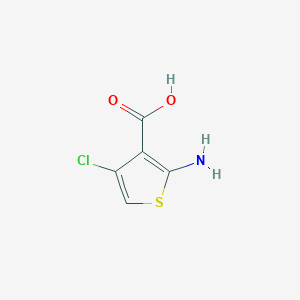
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
